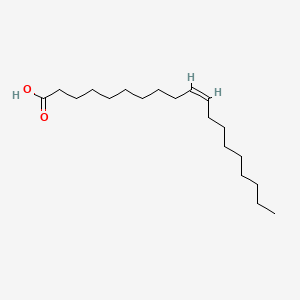
21H-biline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
21H-biline can be synthesized from heme through a series of enzymatic reactions. The initial step involves the cleavage of heme by heme oxygenase, producing biliverdin. Biliverdin is then rapidly reduced to this compound by biliverdin reductase . The reaction conditions typically involve the use of specific enzymes and cofactors under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from biological sources, such as porcine gallbladders . The process includes several steps: extraction, purification, and crystallization to obtain a high-purity product. The compound is then formulated into a crystalline solid for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
21H-biline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include biliverdin (oxidation product) and various substituted derivatives of this compound (substitution products) .
Applications De Recherche Scientifique
21H-biline has a wide range of applications in scientific research:
Mécanisme D'action
21H-biline exerts its effects primarily through its role in the degradation of hemoglobin. The compound interacts with enzymes such as heme oxygenase and biliverdin reductase, facilitating the conversion of heme to biliverdin and subsequently to this compound . This process involves the cleavage of the heme ring and the reduction of biliverdin, which are critical steps in the catabolism of hemoglobin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biliverdin: An intermediate in the degradation of heme, structurally similar to 21H-biline but with an additional double bond.
Stercobilin: A downstream product of this compound metabolism, involved in the final stages of heme degradation.
Urobilin: Another product of heme degradation, excreted in urine and used as a marker for liver function.
Uniqueness
This compound is unique due to its role as a central intermediate in the heme degradation pathway. Its ability to undergo various chemical reactions and its involvement in critical biological processes make it a valuable compound for research and diagnostic applications .
Propriétés
Numéro CAS |
24755-35-9 |
|---|---|
Formule moléculaire |
C19H14N4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2-(pyrrol-2-ylidenemethyl)-5-[[5-(pyrrol-2-ylidenemethyl)-1H-pyrrol-2-yl]methylidene]pyrrole |
InChI |
InChI=1S/C19H14N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-13,22H |
Clé InChI |
PPRBOEHFGAHFGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=NC(=CC3=CC=C(N3)C=C4C=CC=N4)C=C2)N=C1 |
SMILES canonique |
C1=CC(=CC2=NC(=CC3=CC=C(N3)C=C4C=CC=N4)C=C2)N=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


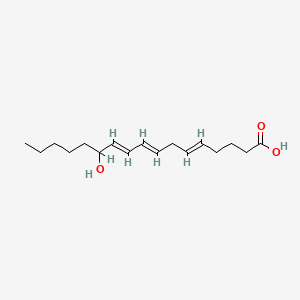
![4-[(3aR,4S,9bS)-8-[(4-methoxyphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B1233528.png)

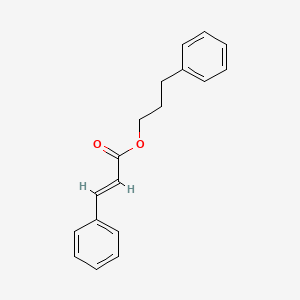

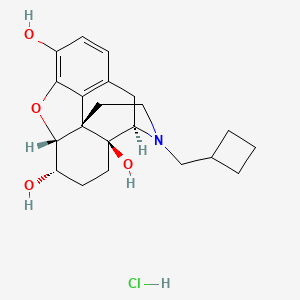
![(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1233538.png)
![(1R,2S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1233539.png)
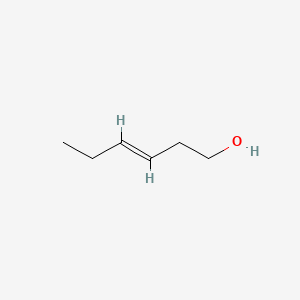
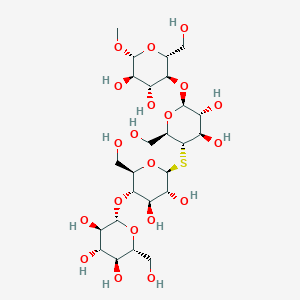
![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)
![[4-(3-Methoxyphenyl)-1-piperazinyl]-[2-(1-piperidinyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B1233545.png)
![(2S,3S)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1233546.png)
